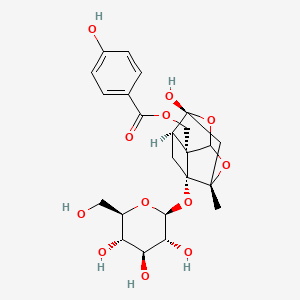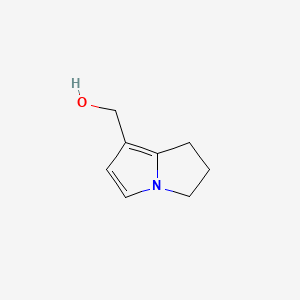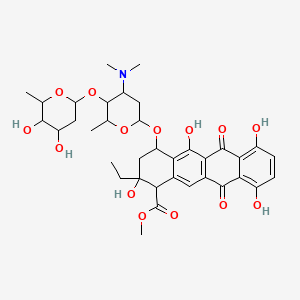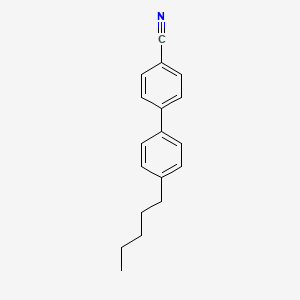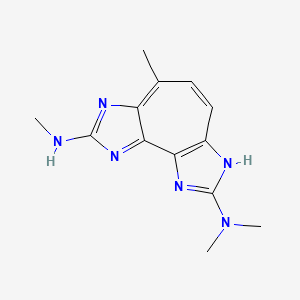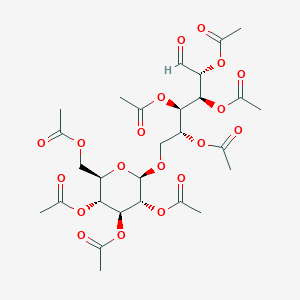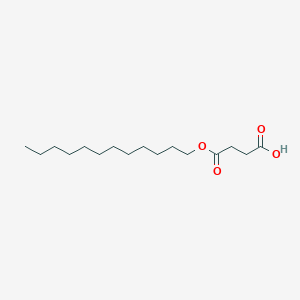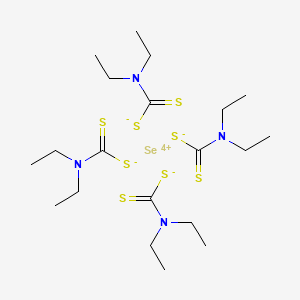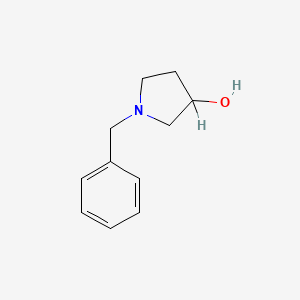
1-Benzyl-3-pyrrolidinol
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds to 1-Benzyl-3-pyrrolidinol involves multi-step synthetic routes. For instance, the enantioselective synthesis of a related compound involved nine steps, starting with chiral auxiliaries to construct the stereogenic centers (Zaponakis & Katerinopoulos, 2001). Another study improved the synthesis of (S)-1-benzyl-3-pyrrolidinol from L-malic acid and benzylamine, using a solvent-free melting reaction followed by a reduction process (Qiu, Wei, & Lu, 2011).
Molecular Structure Analysis
The molecular structure of 1-Benzyl-3-pyrrolidinol and related compounds has been elucidated using various spectroscopic techniques. For example, in the synthesis and characterization of a Co(III) complex with a related ligand, the molecular structure was determined using X-ray crystallography, showing specific coordination patterns and hydrogen bonding interactions (Amirnasr, Schenk, & Meghdadi, 2002).
Chemical Reactions and Properties
1-Benzyl-3-pyrrolidinol and its analogs participate in various chemical reactions, including cycloadditions and metathesis, to yield complex heterocyclic structures. For instance, substituted chromones underwent [3+2] cycloadditions with nonstabilized azomethine ylides to produce 1-benzopyrano[2,3-c]pyrrolidines, showcasing the compound's reactivity in constructing pyrrolidine-fused systems (Sosnovskikh, Kornev, Moshkin, & Buev, 2014).
Aplicaciones Científicas De Investigación
1. Preparation of Optically-Active 3-Pyrrolidinol and Its Derivatives
- Application Summary: 1-Benzyl-3-pyrrolidinol is used in the preparation of optically-active 3-pyrrolidinol and its derivatives. These compounds are chiral building blocks for pharmaceuticals .
- Methods of Application: The process involves hydroxylation of 1-benzoylpyrrolidine by Aspergillus sp. NBRC 109513, yielding (S)-1-benzoyl-3-pyrrolidinol with 66% ee. This is followed by kinetic resolution of 1-benzoyl-3-pyrrolidinol by Amano PS-IM lipase, forming optically-active 1-benzoyl-3-pyrrolidinol with >99% ee .
- Results: The process results in the successful conversion of (S)-1-benzoyl-3-pyrrolidinol to 3-pyrrolidinol and its derivatives with >99% ee .
2. Improved Synthesis of (S)-1-Benzyl-3-Pyrrolidinol
- Application Summary: 1-Benzyl-3-pyrrolidinol is synthesized from L-malic acid and benzylamine .
- Methods of Application: The synthesis involves a melting reaction of L-malic acid and benzylamine to form (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, without using any solvent. This is followed by reduction with sodium borohydride-iodine in tetrahydrofuran .
- Results: The process results in the synthesis of the target compound, (S)-1-benzyl-3-pyrrolidinol .
3. Synthesis of Vinyl Triflate
- Application Summary: 1-Benzyl-3-pyrrolidinone, which can be derived from 1-Benzyl-3-pyrrolidinol, is used as a starting reagent in the synthesis of vinyl triflate .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The process results in the synthesis of vinyl triflate .
4. Preparation of Potent Calcium Antagonist
- Application Summary: 1-Benzyl-3-pyrrolidinol is used in the preparation of a potent calcium antagonist, 1-benzyl-3-pyrrolidinyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The process results in the synthesis of a potent calcium antagonist .
5. Preparation of Potent Calcium Antagonist
- Application Summary: 1-Benzyl-3-pyrrolidinol is used in the preparation of a potent calcium antagonist, 1-benzyl-3-pyrrolidinyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The process results in the synthesis of a potent calcium antagonist .
6. Synthesis of Optically Active Products
- Application Summary: 1-Benzyl-3-pyrrolidinol is used for the synthesis of optically active products .
- Methods of Application: The synthesis of (S)-1-Benzyl-3-pyrrolidinol from 1-Benzyl-3-pyrrolidinone is mentioned in the source .
- Results: The process results in the synthesis of optically active products .
5. Preparation of Potent Calcium Antagonist
- Application Summary: 1-Benzyl-3-pyrrolidinol is used in the preparation of a potent calcium antagonist, 1-benzyl-3-pyrrolidinyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The process results in the synthesis of a potent calcium antagonist .
6. Synthesis of Optically Active Products
- Application Summary: 1-Benzyl-3-pyrrolidinol is used for the synthesis of optically active products .
- Methods of Application: The synthesis of (S)-1-Benzyl-3-pyrrolidinol from 1-Benzyl-3-pyrrolidinone is mentioned in the source .
- Results: The process results in the synthesis of optically active products .
Safety And Hazards
1-Benzyl-3-pyrrolidinol is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing suitable protective equipment, washing hands and face thoroughly after handling, and using only outdoors or in a well-ventilated area .
Direcciones Futuras
While specific future directions for 1-Benzyl-3-pyrrolidinol are not mentioned in the search results, it is a useful intermediate in the synthesis of various drugs . Its use in the preparation of potent calcium antagonists suggests potential applications in the development of cardiovascular medications .
Propiedades
IUPAC Name |
1-benzylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMXOIAIYXXXEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70998682 | |
| Record name | 1-Benzylpyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70998682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-pyrrolidinol | |
CAS RN |
775-15-5 | |
| Record name | 1-(Phenylmethyl)-3-pyrrolidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=775-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Benzyl)pyrrolidin-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000775155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzylpyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70998682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(benzyl)pyrrolidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.157 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

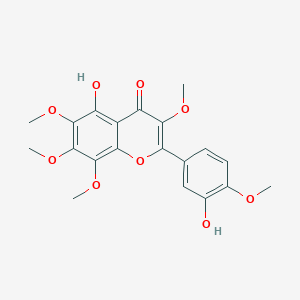
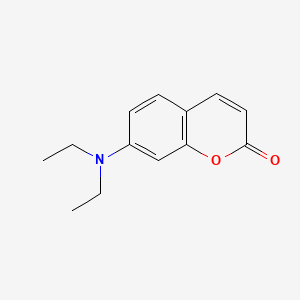
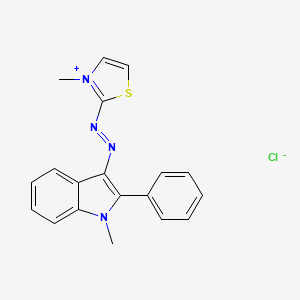
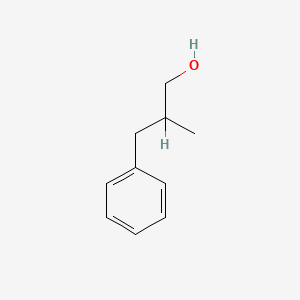
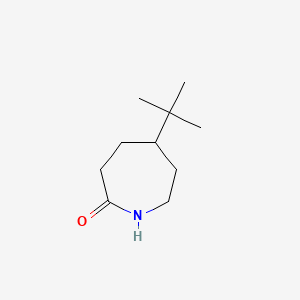
![4-Hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1218404.png)
